molecular formula C8H7FN2O B8609086 (6-Fluoro-imidazo[1,5-a]pyridin-3-yl)-methanol

(6-Fluoro-imidazo[1,5-a]pyridin-3-yl)-methanol

Cat. No.: B8609086
M. Wt: 166.15 g/mol
InChI Key: CROFXSZUJRLAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Fluoro-imidazo[1,5-a]pyridin-3-yl)-methanol is a useful research compound. Its molecular formula is C8H7FN2O and its molecular weight is 166.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7FN2O

Molecular Weight

166.15 g/mol

IUPAC Name

(6-fluoroimidazo[1,5-a]pyridin-3-yl)methanol

InChI

InChI=1S/C8H7FN2O/c9-6-1-2-7-3-10-8(5-12)11(7)4-6/h1-4,12H,5H2

InChI Key

CROFXSZUJRLAKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN2C1=CN=C2CO)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a round-bottomed flask, 6-fluoro-imidazo[1,5-a]pyridine-3-carboxylic acid methyl ester (223 mg, 1.15 mmol) was dissolved in THF (7 ml). The solution was cooled to 0° C. and lithium aluminum hydride (1.0 M in THF, 1.4 ml, 1.4 mmol) was added dropwise. The reaction mixture was stirred at 0° C. for 1.5 h then sodium sulfate decahydrate was carefully added. When gas evolution had ceased, the ice bath was removed, sodium sulfate was added and the mixture was stirred vigorously for 30 min at room temperature. The suspension was filtered over Celite and rinsed with ethyl acetate and methanol. The filtrate was concentrated to give 225 mg of (6-fluoro-imidazo[1,5-a]pyridin-3-yl)-methanol as a brown solid which was used without further purification.
Quantity
223 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Name
sodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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